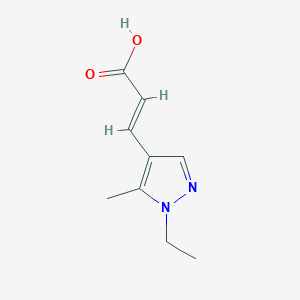
(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid: is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position. The compound also contains an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.
Acrylic Acid Moiety Addition: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Saturated acrylic acid derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of biological molecules. The acrylic acid moiety may participate in covalent bonding with target proteins, altering their function.
Comparaison Avec Des Composés Similaires
- (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
- (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid
- (2E)-3-(1-ethyl-5-phenyl-1H-pyrazol-4-yl)acrylic acid
Uniqueness: The presence of both ethyl and methyl groups on the pyrazole ring, along with the acrylic acid moiety, provides unique steric and electronic properties. This makes (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid particularly versatile in various chemical and biological applications.
Propriétés
Numéro CAS |
512809-25-5 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
YUDAQQKQCULJEW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)O)C |
SMILES canonique |
CCN1C(=C(C=N1)C=CC(=O)O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2740950.png)
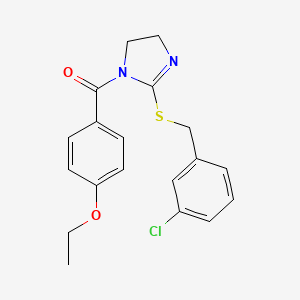
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2740956.png)
![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)
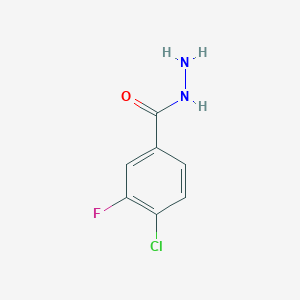
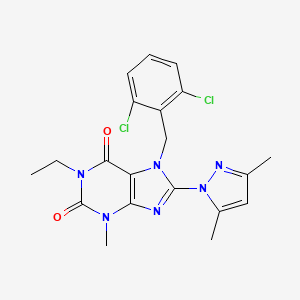
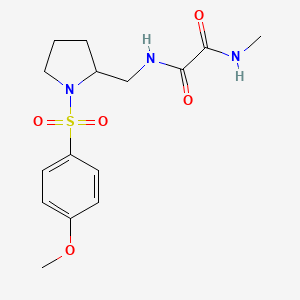
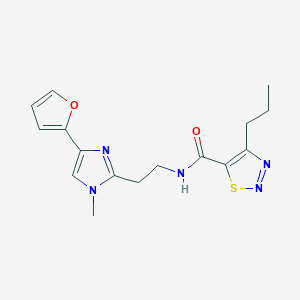
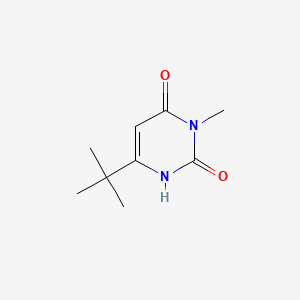
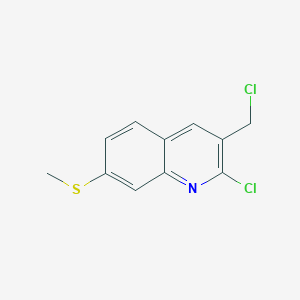
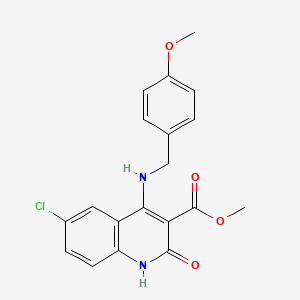
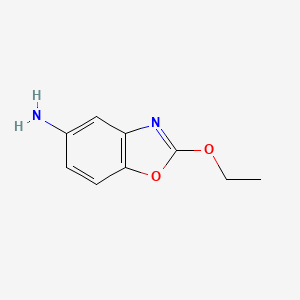
![2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2740972.png)
